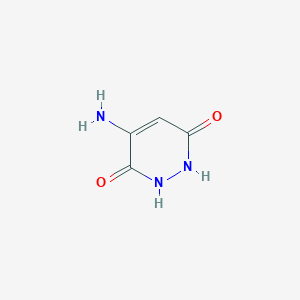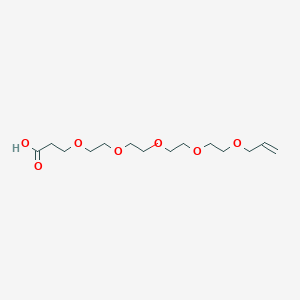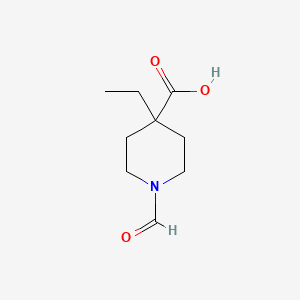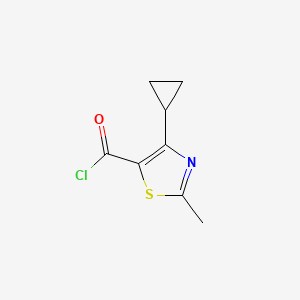
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the cyclopropyl and methyl groups on the thiazole ring enhances its chemical reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-cyclopropyl-1-propanone and thiourea. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as ethanol.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the thiazole derivative with oxalyl chloride or thionyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophilic substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-2-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Cyclopropyl-2-methylthiazole-5-methyl ester: Contains a methyl ester group instead of a carbonyl chloride group.
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carbonyl chloride is unique due to the presence of the highly reactive carbonyl chloride group, which imparts distinct chemical reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly in the formation of amides, esters, and thioesters.
Eigenschaften
CAS-Nummer |
136204-60-9 |
|---|---|
Molekularformel |
C8H8ClNOS |
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3 |
InChI-Schlüssel |
MQUYUQXGPTVJOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(S1)C(=O)Cl)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



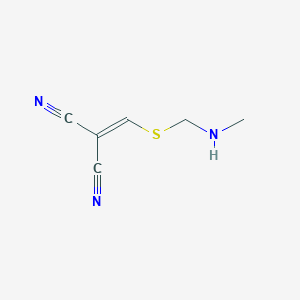

![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)

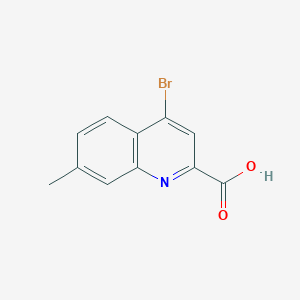


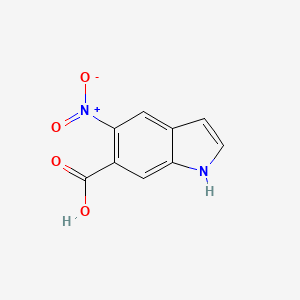
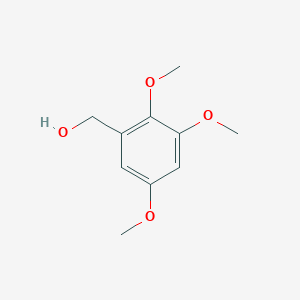
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
